molecular formula C22H14N2O2S2 B3496161 2-[2-(BENZYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-[2-(BENZYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B3496161
M. Wt: 402.5 g/mol
InChI Key: LHRHHFPMKIQYFT-UHFFFAOYSA-N
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Description

2-[2-(BENZYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylsulfanyl group attached to a benzothiazole ring, further connected to a dihydroisoindole-dione moiety. The intricate arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(BENZYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves a multi-step process. One common method starts with the preparation of 2-mercaptobenzothiazole, which is then reacted with benzyl halides to form 2-(benzylsulfonyl)benzothiazole derivatives . This intermediate is further subjected to cyclization reactions under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as titanium tetrachloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, environmentally friendly methods, such as using water as a reaction medium, are being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(BENZYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

2-[2-(BENZYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

Mechanism of Action

Properties

IUPAC Name

2-(2-benzylsulfanyl-1,3-benzothiazol-6-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O2S2/c25-20-16-8-4-5-9-17(16)21(26)24(20)15-10-11-18-19(12-15)28-22(23-18)27-13-14-6-2-1-3-7-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRHHFPMKIQYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(BENZYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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2-[2-(BENZYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 3
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2-[2-(BENZYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 4
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2-[2-(BENZYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 5
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2-[2-(BENZYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 6
Reactant of Route 6
2-[2-(BENZYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

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